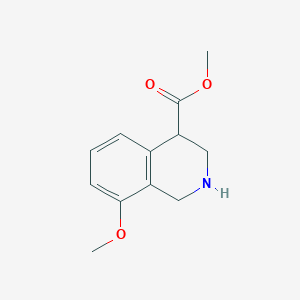
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst . This reaction forms the tetrahydroisoquinoline core, which is then further functionalized to introduce the methoxy and carboxylate groups .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions that improve atom economy and yield . These methods may use heterogeneous catalysts to facilitate the functionalization of the tetrahydroisoquinoline core .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at different positions on the tetrahydroisoquinoline ring, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating their activity and exerting neuroprotective effects . The compound’s structure allows it to interact with various enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxylate groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-15-11-5-3-4-8-9(11)6-13-7-10(8)12(14)16-2/h3-5,10,13H,6-7H2,1-2H3 |
InChI Key |
BXNSBVYKDFNZLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CNCC2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















